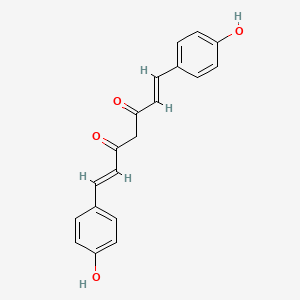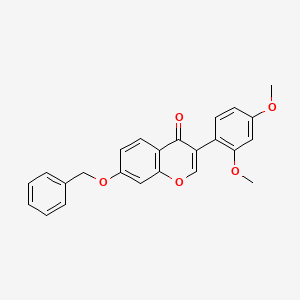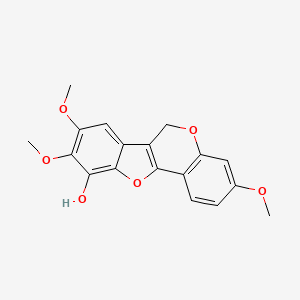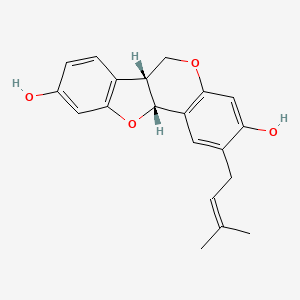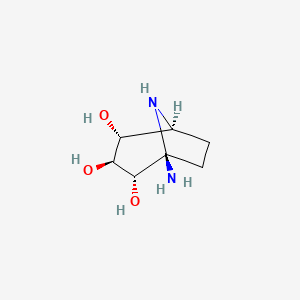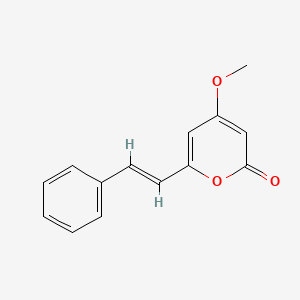
去甲氧基茋酮
描述
Desmethoxyyangonin, also known as 5,6-dehydrokavain, is one of the six primary kavalactones found in the kava plant (Piper methysticum). This compound is known for its pharmacological activities, particularly its effects on the central nervous system. Desmethoxyyangonin is structurally similar to yangonin but lacks a methoxy group at the C4 position .
科学研究应用
作用机制
Target of Action
Desmethoxyyangonin, also known as 5,6-Dehydrokawain, is a major kavalactone found in the Piper methysticum (kava) plant . The primary target of Desmethoxyyangonin is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine .
Mode of Action
Desmethoxyyangonin acts as a reversible inhibitor of MAO-B . By inhibiting MAO-B, Desmethoxyyangonin prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . This results in an increase in dopamine levels in the nucleus accumbens , a region of the brain involved in reward and motivation.
Biochemical Pathways
The inhibition of MAO-B by Desmethoxyyangonin leads to an increase in dopamine levels in the nucleus accumbens . This, along with several other catecholamines, may be responsible for the purported attention-promoting effects of kava .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Desmethoxyyangonin are crucial for understanding its bioavailability. It’s worth noting that Desmethoxyyangonin has marked activity on the induction of CYP3A23 , a member of the cytochrome P450 family of enzymes involved in drug metabolism.
Result of Action
The molecular and cellular effects of Desmethoxyyangonin’s action primarily involve the modulation of neurotransmitter systems. By inhibiting MAO-B, Desmethoxyyangonin increases the availability of dopamine and other monoamine neurotransmitters . This can lead to changes in mood and attention .
生化分析
Biochemical Properties
Desmethoxyyangonin plays a crucial role in biochemical reactions as a reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition leads to increased levels of dopamine in the nucleus accumbens, contributing to the compound’s attention-promoting effects . Unlike other kavalactones, desmethoxyyangonin does not act as a GABA A receptor positive allosteric modulator . Additionally, desmethoxyyangonin has marked activity on the induction of CYP3A23, an enzyme involved in drug metabolism .
Cellular Effects
Desmethoxyyangonin influences various cellular processes, particularly in the central nervous system. It enhances GABAergic neurotransmission, contributing to the calming effects of kava . The compound also shows activity at MAO receptors, which may have therapeutic significance for treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease . Furthermore, desmethoxyyangonin has been observed to modulate gene expression and cellular metabolism, impacting cell signaling pathways and neuronal excitability .
Molecular Mechanism
At the molecular level, desmethoxyyangonin exerts its effects through several mechanisms. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . This interaction is crucial for its attention-promoting and neuroprotective effects. Additionally, desmethoxyyangonin induces the expression of CYP3A23 through transcriptional activation, likely involving a pregnane X receptor (PXR)-independent mechanism . These molecular interactions highlight the compound’s multifaceted role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desmethoxyyangonin have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have indicated that desmethoxyyangonin maintains its inhibitory effects on MAO-B and continues to modulate neurotransmitter levels and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of desmethoxyyangonin vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and calming effects by enhancing GABAergic neurotransmission and inhibiting MAO-B . At higher doses, desmethoxyyangonin may induce adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
Desmethoxyyangonin is involved in several metabolic pathways, primarily through its interaction with enzymes such as MAO-B and CYP3A23 . The compound’s inhibition of MAO-B affects the metabolism of neurotransmitters, leading to increased dopamine levels . Additionally, the induction of CYP3A23 by desmethoxyyangonin influences the metabolism of various drugs and endogenous compounds, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, desmethoxyyangonin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its pharmacological effects . The distribution of desmethoxyyangonin is crucial for its therapeutic efficacy and overall bioavailability.
Subcellular Localization
Desmethoxyyangonin’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAO-B and other enzymes . This localization is essential for its inhibitory effects on MAO-B and its role in modulating neurotransmitter levels. Additionally, desmethoxyyangonin may undergo post-translational modifications that influence its targeting to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of desmethoxyyangonin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-styryl-2H-pyran-2-one with suitable reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of desmethoxyyangonin may involve extraction from the kava plant, followed by purification processes such as chromatography. The extraction process usually employs solvents like ethanol or methanol to isolate the kavalactones from the plant material .
化学反应分析
Types of Reactions
Desmethoxyyangonin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert desmethoxyyangonin into other kavalactones with different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of desmethoxyyangonin .
相似化合物的比较
Desmethoxyyangonin is often compared with other kavalactones, such as:
Yangonin: Similar in structure but contains a methoxy group at the C4 position.
Dihydrokawain: Similar to kawain but with a reduced double bond, leading to different pharmacological activities.
Methysticin: Known for its hepatoprotective and neuroprotective effects, methysticin also modulates GABAergic neurotransmission.
Dihydromethysticin: Similar to methysticin but with a reduced double bond, resulting in milder effects.
Desmethoxyyangonin’s unique structure and pharmacological profile make it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4033390 | |
| Record name | Desmethoxyyangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15345-89-8, 1952-41-6, 26531-51-1 | |
| Record name | Desmethoxyyangonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dehydrokawain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethoxyyangonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC112161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC68686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desmethoxyyangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHOXYYANGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of desmethoxyyangonin?
A: Desmethoxyyangonin has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. [, ]
Q2: Are there any spectroscopic data available for desmethoxyyangonin?
A: Yes, desmethoxyyangonin has been characterized using various spectroscopic techniques. Researchers have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry (MS) to confirm its structure and analyze its properties. [, , , ]
Q3: How does desmethoxyyangonin interact with Monoamine Oxidase B (MAO-B)?
A: Desmethoxyyangonin exhibits a reversible and competitive inhibition of MAO-B. [] Studies indicate a 30-fold higher affinity for MAO-B compared to MAO-A, with a Ki value of 31 nM for MAO-B. [] Molecular modeling suggests preferential binding of desmethoxyyangonin within the active site of MAO-B. []
Q4: What are the anti-inflammatory effects of desmethoxyyangonin?
A: Desmethoxyyangonin significantly inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). [] Studies suggest it achieves this by downregulating the IKK/NFκB and Jak2/STAT3 signaling pathways. []
Q5: Does desmethoxyyangonin affect cytochrome P450 (CYP) enzymes?
A: Yes, research indicates that desmethoxyyangonin can inhibit certain CYP enzymes, particularly CYP2C9 and CYP3A4. [, , ] This inhibition could potentially lead to drug interactions. []
Q6: Does desmethoxyyangonin impact P-glycoprotein (P-gp)?
A: Desmethoxyyangonin has shown moderate to potent inhibition of P-gp activity in vitro. [] This interaction could potentially affect the absorption, distribution, and excretion of certain drugs. []
Q7: What is the effect of desmethoxyyangonin on tumor necrosis factor-alpha (TNF-α) release?
A: Desmethoxyyangonin has demonstrated significant inhibition of TNF-α release in vitro, with a potency comparable to (-)-epigallocatechin gallate (EGCG) from green tea. []
Q8: Does desmethoxyyangonin have any effect on vascular endothelial growth factor (VEGF)?
A: In vitro studies using HT-29 colorectal cancer cells showed that desmethoxyyangonin induced the expression of pro-angiogenic tumor-derived VEGF. []
Q9: Can desmethoxyyangonin induce apoptosis?
A: Research suggests that desmethoxyyangonin, particularly the (-) enantiomer, exhibits pro-apoptotic activity by antagonizing Bcl-xL/Bak and Mcl-1/Bid interactions. []
Q10: What is known about the pharmacokinetics of desmethoxyyangonin?
A: Studies in mice show that desmethoxyyangonin is absorbed, exhibits a large volume of distribution with extensive tissue affinity, and has an adequate mean residence time (MRT). [] In rats, it is primarily eliminated in urine. []
Q11: What are the major metabolic pathways of desmethoxyyangonin?
A: While specific metabolic pathways are still under investigation, research suggests the involvement of CYP enzymes, particularly CYP2C6, CYP2C11 in males, and CYP2C12 and CYP3A1/3A23 in females. []
Q12: What are the potential therapeutic applications of desmethoxyyangonin?
A12: Research suggests potential applications in several areas:
- Anxiety Relief: Due to its MAO-B inhibition, it might contribute to the anxiolytic effects of kava. []
- Anti-inflammatory Agent: Its ability to inhibit pro-inflammatory mediators suggests potential for inflammatory disorders. []
- Anti-cancer Agent: Its pro-apoptotic activity and effects on VEGF warrant further investigation for cancer treatment. [, ]
- Anthelmintic Agent: Studies show desmethoxyyangonin can inhibit the development of Haemonchus contortus larvae, suggesting potential as an anthelmintic. [, ]
Q13: What are the challenges and future directions for desmethoxyyangonin research?
A13: Key challenges and research directions include:
Q14: What analytical techniques are used to quantify desmethoxyyangonin?
A14: Several analytical methods have been developed for accurate quantification, including:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS) allows for sensitive and specific quantification. [, , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for identification and quantification, particularly in complex matrices. [, ]
- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with UV or MS detection, UHPLC provides rapid and efficient separation and quantification. [, , ]
- High-Performance Thin-Layer Chromatography (HPTLC): This technique offers a rapid and cost-effective option for quantification. []
Q15: Why is accurate quantification of desmethoxyyangonin in kava products important?
A15: Accurate quantification is crucial for several reasons:
- Quality Control: Ensuring consistent and standardized kava products with defined desmethoxyyangonin content is essential for safety and efficacy. [, , ]
- Safety Assessment: Monitoring desmethoxyyangonin levels is important due to potential toxicity concerns, particularly regarding liver health. [, ]
- Pharmacokinetic Studies: Accurate quantification in biological samples is necessary for understanding absorption, distribution, metabolism, and excretion. []
- Clinical Research: Consistent dosing and accurate measurement are crucial for reliable and reproducible results in clinical trials. []
Q16: What are the challenges in analyzing desmethoxyyangonin in different matrices?
A16: Analyzing desmethoxyyangonin presents challenges:
- Matrix Effects: The presence of other compounds in complex matrices like plant extracts, beverages, or biological samples can interfere with accurate quantification. [, , , ]
- Stability Issues: Desmethoxyyangonin can be susceptible to degradation, particularly in the presence of light, heat, or acidic conditions, affecting accurate measurements. [, ]
- Isomerization: The potential for isomerization, such as the conversion of yangonin to its cis-isomer, requires careful method optimization and control. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


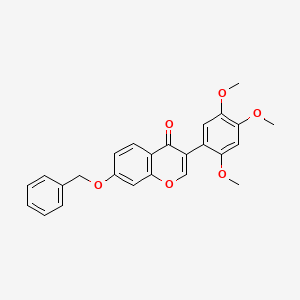

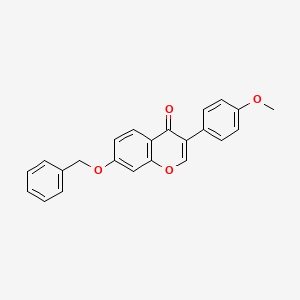
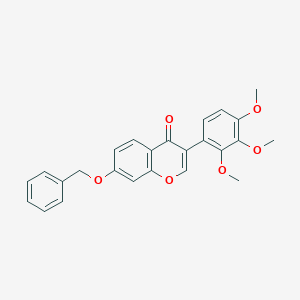
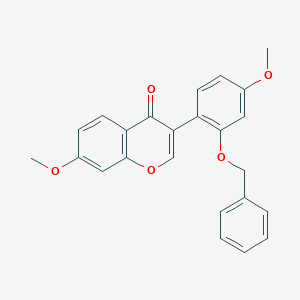
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)
